molecular formula C21H21FN4O2S B2638483 (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone CAS No. 1286702-09-7

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2638483
CAS No.: 1286702-09-7
M. Wt: 412.48
InChI Key: SDXGVUWYKWZWJB-UHFFFAOYSA-N
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Description

The compound (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone features a unique hybrid structure combining a 4-fluorobenzo[d]thiazole moiety, an azetidine ring, and a 2-hydroxyphenyl-substituted piperazine linked via a methanone bridge. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyphenyl group may contribute to hydrogen bonding or antioxidant activity .

Properties

IUPAC Name

[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c22-15-4-3-7-18-19(15)23-21(29-18)26-12-14(13-26)20(28)25-10-8-24(9-11-25)16-5-1-2-6-17(16)27/h1-7,14,27H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXGVUWYKWZWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with monoacylglycerol lipase (MAGL), a serine hydrolase enzyme involved in endocannabinoid signaling. The interaction with MAGL is non-covalent and reversible, leading to the inhibition of the enzyme’s activity. This inhibition results in the potentiation of endocannabinoid signaling, which can have various physiological effects, including modulation of pain and inflammation.

Cellular Effects

The effects of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol, an endocannabinoid that activates cannabinoid receptors. This activation can influence various cellular processes, including neurotransmitter release, immune response, and cell proliferation.

Molecular Mechanism

At the molecular level, (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of MAGL, inhibiting its enzymatic activity. This inhibition prevents the breakdown of 2-arachidonoylglycerol, leading to enhanced endocannabinoid signaling. Additionally, the compound may interact with other proteins and enzymes, influencing their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory effects on MAGL over extended periods. Degradation products may form over time, potentially altering its biochemical activity and efficacy.

Dosage Effects in Animal Models

The effects of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL, leading to enhanced endocannabinoid signaling and therapeutic effects such as pain relief and reduced inflammation. At higher doses, toxic or adverse effects may occur, including potential disruptions in normal cellular functions and metabolic processes.

Metabolic Pathways

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is involved in various metabolic pathways, particularly those related to endocannabinoid metabolism. The compound interacts with enzymes such as MAGL, influencing the levels of metabolites like 2-arachidonoylglycerol. These interactions can affect metabolic flux and the overall balance of endocannabinoid signaling in the body.

Transport and Distribution

The transport and distribution of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like MAGL. Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications, further influencing its biochemical effects.

Biological Activity

The compound (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H19FN6OS
  • Molecular Weight : 398.46 g/mol
  • CAS Number : 1286717-17-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways:

  • Target Enzymes :
    • Cyclooxygenase (COX)
    • Phospholipase A2
  • Mode of Action :
    • The compound inhibits the aforementioned enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. This suggests potential applications in anti-inflammatory therapies.
  • Biochemical Pathways :
    • The compound is believed to influence the arachidonic acid pathway, a crucial pathway in inflammatory responses.

In Vitro Studies

Recent studies have evaluated the anti-inflammatory and anti-melanogenic properties of related compounds that share structural similarities with (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone:

  • Tyrosinase Inhibition : Compounds with similar piperazine structures have shown significant inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. For instance, derivatives like 4-(4-hydroxyphenyl)piperazin-1-yl derivatives demonstrated effective inhibition with IC50 values as low as 3.8 μM .

Case Studies

  • Anti-Melanogenic Activity :
    • A study reported that phenolic compounds structurally related to this compound exhibited antioxidant activity and inhibited tyrosinase without cytotoxic effects on B16F10 melanoma cells. This indicates potential for use in skin whitening agents or treatments for hyperpigmentation .
  • Inflammatory Response :
    • The inhibition of COX enzymes by structurally similar compounds suggests that this compound may also have applications in managing inflammatory conditions .

Data Summary

PropertyValue
Molecular FormulaC19H19FN6OS
Molecular Weight398.46 g/mol
CAS Number1286717-17-6
Target EnzymesCOX, Phospholipase A2
IC50 for Tyrosinase~3.8 μM (related compounds)

Comparison with Similar Compounds

Structural Analogues

Piperazine-Based Derivatives
  • {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone (): This compound replaces the benzo[d]thiazole-azetidine unit with a thienopyrazole-imidazole system. The 2-fluorophenyl group parallels the fluorinated benzothiazole in the target compound, suggesting shared strategies for enhancing bioavailability.
  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ():
    Shares a 2-fluorobenzoyl-piperazine core and hydroxyphenyl group. The absence of the azetidine-thiazole system reduces conformational rigidity compared to the target compound.

  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Features a trifluoromethylphenyl group instead of the hydroxyphenyl, increasing electron-withdrawing effects but lacking hydrogen-bonding capacity.
Azetidine-Containing Derivatives
  • (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (): This analog lacks the fluorobenzo[d]thiazole and hydroxyphenyl groups, simplifying the structure. Its molecular weight (252.34 g/mol) is significantly lower than the target compound, which is estimated to exceed 400 g/mol due to additional substituents.

Pharmacological Activity Comparisons

Antiviral and Antimicrobial Potential
  • Piroxicam Analogs ():
    Compounds with EC50 values of 20–25 µM against HIV-1 and selectivity indices >26 highlight the importance of hydrogen-bonding groups (e.g., hydroxyphenyl) in viral inhibition. The target compound’s hydroxyphenyl moiety may similarly enhance interaction with viral integrase or proteases.

  • Thiazolidinone Derivatives (): Antimicrobial and antioxidant activities are linked to thiazole and azo linkages. The fluorobenzo[d]thiazole in the target compound could amplify these effects by improving membrane penetration.
Cytotoxicity and Selectivity

While direct cytotoxicity data for the target compound is unavailable, structural analogs like MK47 () and piroxicam derivatives () demonstrate that fluorinated aromatic systems and hydroxyl groups correlate with reduced cytotoxicity and improved therapeutic indices.

Physicochemical Properties

Property Target Compound (Estimated) Compound Compound
Molecular Weight ~420 g/mol 252.34 g/mol ~450 g/mol
pKa ~10 (basic) 10.81 ~8–9 (acidic TFA salt)
LogP (Lipophilicity) High (fluorobenzo[d]thiazole) 1.335 Moderate

The target compound’s higher molecular weight and basic pKa may limit blood-brain barrier penetration compared to simpler analogs but enhance protein binding and sustained release .

Structure-Activity Relationships (SAR)

  • Fluorobenzo[d]thiazole : Enhances metabolic stability and π-π stacking with hydrophobic receptor pockets.
  • Azetidine Ring : The constrained 3-membered ring may reduce off-target interactions compared to bulkier piperidine derivatives ().
  • 2-Hydroxyphenyl Group: Potential for antioxidant activity and hydrogen bonding, critical for target engagement in antiviral or enzyme inhibition ().

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